molecular formula C10H8BrF3O B14817751 1-Bromo-3-cyclopropoxy-2-(trifluoromethyl)benzene

1-Bromo-3-cyclopropoxy-2-(trifluoromethyl)benzene

Cat. No.: B14817751
M. Wt: 281.07 g/mol
InChI Key: JHRNIOUKPNNYQR-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopropoxy-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C10H8BrF3O and its molecular weight is 281.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Industrial production methods may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency and cost-effectiveness. Safety protocols are strictly followed to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

1-Bromo-3-cyclopropoxy-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include lithium diisopropylamide (LDA), palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

1-Bromo-3-cyclopropoxy-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules.

    Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry:

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopropoxy group may also play a role in modulating the compound’s overall chemical properties and biological activity .

Comparison with Similar Compounds

1-Bromo-3-cyclopropoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its combination of functional groups that contribute to its distinct properties and applications.

Properties

Molecular Formula

C10H8BrF3O

Molecular Weight

281.07 g/mol

IUPAC Name

1-bromo-3-cyclopropyloxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8BrF3O/c11-7-2-1-3-8(15-6-4-5-6)9(7)10(12,13)14/h1-3,6H,4-5H2

InChI Key

JHRNIOUKPNNYQR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)Br)C(F)(F)F

Origin of Product

United States

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